molecular formula C25H22N2O5 B2824976 N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 847404-97-1

N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2824976
CAS No.: 847404-97-1
M. Wt: 430.46
InChI Key: ZRPRTFCKYLFDTG-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-methoxyphenyl moiety. At the 3-position, it bears an acetamido group functionalized with a p-tolyloxy (4-methylphenoxy) chain. This structure combines electron-donating methoxy and methyl groups, which may enhance solubility and modulate bioactivity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-16-7-11-19(12-8-16)31-15-22(28)27-23-20-5-3-4-6-21(20)32-24(23)25(29)26-17-9-13-18(30-2)14-10-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRTFCKYLFDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Benzofuran-Acetamide/Carboxamide Families

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Substituents Biological Activity/Notes Reference
Target Compound Benzofuran-2-carboxamide - 3-(2-(p-tolyloxy)acetamido)
- 2-(4-methoxyphenyl)
No direct activity data; structural similarity suggests potential anticancer/antioxidant N/A
N-(2-(4-Benzoyl/chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamides (4a-l, 5a-l) Benzofuran-3-yl-acetamide - 4-Benzoyl/chlorobenzoyl at C2
- Varied amine substituents at acetamide
Anticancer activity (in vitro); depends on substituent lipophilicity
N-(4-Pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide (ID: 385391-98-0) Benzofuran-2-carboxamide - 4-Pyrrolidin-1-ylphenyl at C2 Unspecified activity; pyrrolidine may enhance CNS penetration
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid Benzofuran-3-yl-acetic acid - 5-Acetyl-7-methoxy
- 2-(4-methoxyphenyl)
Synthesized via multicomponent reaction; potential for further derivatization
(R)-2-(2-(1H-imidazol-4-yl)-N-(2-methoxybenzyl)acetamido)-N-(((R)-tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide (DFL20656) Hybrid acetamide - Imidazole and tetrahydrofuran moieties
- p-Tolyl group
B1 receptor binding; highlights role of heterocycles in target specificity

Key Structural and Functional Differences

  • Substituent Effects on Bioactivity: The p-tolyloxy group in the target compound may confer moderate lipophilicity compared to chlorobenzoyl or benzoyl groups in analogs, which could influence membrane permeability and cytotoxicity .
  • Pharmacological Potential: Benzofuran-3-yl-acetamides () showed anticancer activity dependent on substituent bulk and polarity. The target compound’s p-tolyloxy group may balance these factors, though activity data are lacking . Compounds with tetrahydrofuran or imidazole moieties () demonstrate receptor-binding specificity, suggesting that the target’s benzofuran core could be modified for similar applications .

Data Gaps and Limitations

  • No direct IC50 values, toxicity profiles, or mechanistic studies are available for the target compound.
  • Structural analogs in and lack standardized testing protocols, complicating direct efficacy comparisons .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. A benzofuran core is first functionalized via nucleophilic substitution or amidation. For example, coupling 2-(p-tolyloxy)acetic acid to the benzofuran scaffold using carbodiimide reagents (e.g., DCC or EDC) in anhydrous DMF under nitrogen atmosphere ensures amide bond formation . Optimization parameters include:
  • Temperature : 0–5°C during reagent addition to suppress side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance solubility of intermediates.
  • Catalysts : TBTU (tetramethyluronium tetrafluoroborate) improves coupling efficiency .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 resolve aromatic protons (δ 6.8–8.2 ppm) and confirm amide linkages (δ ~10 ppm for NH) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 500–550 range) .
  • X-ray Crystallography : Single-crystal analysis (if feasible) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted benzofuran rings (e.g., chloro, nitro groups) to assess electronic effects on bioactivity .
  • Side-Chain Variations : Replace the p-tolyloxy group with other aryloxy moieties (e.g., 4-chlorophenoxy) to probe steric and hydrophobic interactions .
  • Assay Systems : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. For cellular studies, employ models like cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (0.1–100 µM) .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time). Discrepancies in IC50_{50} values often arise from variable ATP concentrations in kinase assays .
  • Pharmacokinetic Profiling : Compare solubility, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to explain in vitro vs. in vivo efficacy gaps .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) identifies downstream signaling pathways affected by treatment .
  • Inhibitor Profiling : Co-treat with known pathway inhibitors (e.g., MEK or PI3K inhibitors) to assess synergistic or antagonistic effects .

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